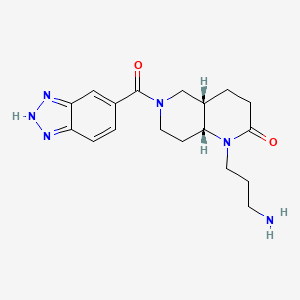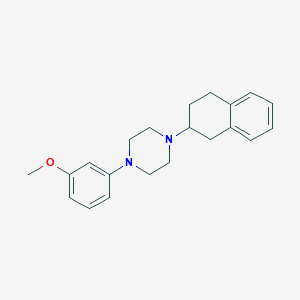![molecular formula C19H31N3O4 B5318028 4-[(dimethylamino)methyl]-1-[5-(4-morpholinylmethyl)-3-furoyl]-4-azepanol](/img/structure/B5318028.png)
4-[(dimethylamino)methyl]-1-[5-(4-morpholinylmethyl)-3-furoyl]-4-azepanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(dimethylamino)methyl]-1-[5-(4-morpholinylmethyl)-3-furoyl]-4-azepanol is a chemical compound that has gained a lot of attention in the scientific research community due to its potential applications in various fields. This compound is also known as DMFUMFA and has a unique chemical structure that makes it an interesting subject of study.
Aplicaciones Científicas De Investigación
DMFUMFA has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. DMFUMFA has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of DMFUMFA is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response and tumor growth. DMFUMFA has also been found to modulate the immune response and reduce oxidative stress.
Biochemical and Physiological Effects
DMFUMFA has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and modulate the immune response. DMFUMFA has also been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMFUMFA has several advantages for lab experiments. It is stable and can be easily synthesized in high yield and purity. DMFUMFA is also soluble in water and other common solvents, making it easy to use in various experimental setups. However, DMFUMFA has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on DMFUMFA. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. DMFUMFA has also been studied for its potential use in cancer treatment, and further research in this area is needed. Additionally, more studies are needed to fully understand the mechanism of action of DMFUMFA and its potential side effects.
Conclusion
In conclusion, DMFUMFA is a chemical compound that has gained a lot of attention in the scientific research community due to its potential applications in various fields. Its unique chemical structure, anti-inflammatory, anti-tumor, and anti-viral properties make it an interesting subject of study. Further research is needed to fully understand the mechanism of action of DMFUMFA and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of DMFUMFA involves a multi-step process that includes the reaction of 5-(4-morpholinylmethyl)-3-furoic acid with 4-aminobutanol and subsequent reactions with formaldehyde and dimethylamine. The final product is obtained after purification and isolation steps. This method has been optimized to produce DMFUMFA in high yield and purity.
Propiedades
IUPAC Name |
[4-[(dimethylamino)methyl]-4-hydroxyazepan-1-yl]-[5-(morpholin-4-ylmethyl)furan-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4/c1-20(2)15-19(24)4-3-6-22(7-5-19)18(23)16-12-17(26-14-16)13-21-8-10-25-11-9-21/h12,14,24H,3-11,13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFGVCOZLHHCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCN(CC1)C(=O)C2=COC(=C2)CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[(tert-butylamino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5317958.png)
![4-({2-[(4-chlorophenyl)thio]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5317960.png)
![6-[2-(3-iodophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5317961.png)
![5-[(benzylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5317966.png)
![3,4,5-trimethoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B5317978.png)
![3-methyl-5-(4-nitrophenyl)-3,4-dihydroimidazo[1,2-b][1,2,4]triazol-7-ium perchlorate](/img/structure/B5317993.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318010.png)
![3-{[(4-methoxy-2-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5318014.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5318018.png)


![4-nitro-2-(trifluoromethyl)benzimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5318037.png)